molecular formula C12H16O2S B14386903 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one CAS No. 88357-06-6

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one

Cat. No.: B14386903
CAS No.: 88357-06-6
M. Wt: 224.32 g/mol
InChI Key: CCDBIRFUIYJZGX-UHFFFAOYSA-N
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Description

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one is an organic compound characterized by the presence of a phenyl ring substituted with a 2-methoxyethyl sulfanyl group and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one typically involves the reaction of 4-bromophenylpropan-2-one with 2-methoxyethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carbonyl group in the propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
  • 1-[(2-Methylpropyl)sulfanyl]propan-2-one

Comparison: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one is unique due to the presence of both a sulfanyl group and a propan-2-one moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

88357-06-6

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-[4-(2-methoxyethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H16O2S/c1-10(13)9-11-3-5-12(6-4-11)15-8-7-14-2/h3-6H,7-9H2,1-2H3

InChI Key

CCDBIRFUIYJZGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)SCCOC

Origin of Product

United States

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